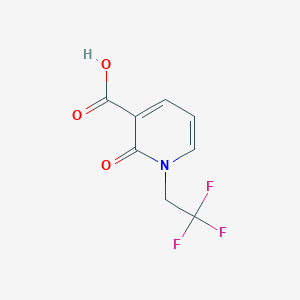

2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-3-carboxylic acid

Description

2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-3-carboxylic acid (CAS 1341455-73-9) is a fluorinated pyridine derivative with a molecular formula of C₈H₆F₃NO₃ and a molecular weight of 221.14 g/mol . The compound features a 1,2-dihydropyridine core substituted with a trifluoroethyl group at the nitrogen position and a carboxylic acid group at the 3-position. Its structural uniqueness lies in the trifluoroethyl substituent, which imparts significant electronic and steric effects due to fluorine’s electronegativity and the group’s compact size.

This compound is commercially available from suppliers like American Elements and CymitQuimica, with applications in pharmaceutical intermediates and specialty chemical synthesis . Its hazard profile includes skin/eye irritation (H315, H319) and respiratory sensitization (H335), typical of reactive carboxylic acids .

Properties

IUPAC Name |

2-oxo-1-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)4-12-3-1-2-5(6(12)13)7(14)15/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYGBJOFNDFVDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-3-carboxylic acid, also known as Atogepant, is the calcitonin gene-related peptide (CGRP) receptors . These receptors are abundant in the human cranial vasculature and trigeminal ganglion and on smooth muscle cells .

Mode of Action

Atogepant acts as an antagonist to the CGRP receptors . By binding to these receptors, it inhibits the activity of CGRP, a pronociceptive molecule implicated in migraine pathophysiology .

Biochemical Pathways

The antagonistic action of Atogepant on CGRP receptors disrupts the normal functioning of the CGRP pathway, which is known to play a crucial role in the pathophysiology of migraines . The exact downstream effects of this disruption are still under investigation.

Pharmacokinetics

Atogepant is administered orally once daily It is known that the recommended dosage is 10, 30, or 60 mg once daily, taken without regard to food .

Result of Action

The antagonistic action of Atogepant on CGRP receptors helps to prevent migraine headaches . It is intended for preventative use, rather than abortive migraine therapy .

Biological Activity

The compound 2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-3-carboxylic acid (CAS Number: 1203544-08-4) is a member of the dihydropyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, supported by relevant data tables and case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C8H6F3NO3 |

| Molecular Weight | 221.14 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1203544-08-4 |

Anticancer Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant cytotoxicity against various cancer cell lines. A study evaluating a series of 1,4,6-trisubstituted dihydropyridines found that certain analogs demonstrated potent activity against human tumor cell lines. Notably, one analog was reported to be 2.5 times more active than doxorubicin against the HT29 colon carcinoma cell line .

Case Study: Cytotoxicity Evaluation

In a comparative study:

- Compound 24 showed a broad spectrum of activity:

- Cytotoxicity : More potent than doxorubicin.

- Cell Lines Tested : HT29 (colon), MCF-7 (breast), and A549 (lung).

The results suggest that modifications in the chemical structure significantly influence the anticancer efficacy of these compounds.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. In a study assessing various dihydropyridine derivatives:

- Compound 24 was found to be equipotent to ampicillin against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

- Additionally, it demonstrated considerable antifungal activity comparable to clotrimazole.

Antimicrobial Profile Summary

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Equipotent to ampicillin |

| Escherichia coli | Equipotent to ampicillin |

| Fungal Strains | Comparable to clotrimazole |

The mechanism by which dihydropyridine derivatives exert their biological effects is primarily through interaction with cellular targets involved in proliferation and apoptosis. For instance, studies have shown that these compounds may inhibit key enzymes or pathways associated with cancer cell survival and division .

Molecular Interaction Insights

Molecular docking studies have indicated that these compounds stabilize interactions with DNA gyrase, a target for many antibiotics and anticancer agents. The trifluoroethyl group enhances binding affinity through hydrophobic interactions .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

- Antimicrobial Activity : Studies have shown that derivatives of dihydropyridine compounds exhibit antimicrobial properties. The trifluoroethyl group may enhance the lipophilicity of the molecule, improving its ability to penetrate biological membranes and target pathogens effectively .

- Anticancer Properties : Research indicates that pyridine derivatives can inhibit cancer cell proliferation. The modification with trifluoroethyl groups has been associated with increased potency against certain cancer cell lines .

Agricultural Chemistry

The compound's efficacy as a pesticide or herbicide is being explored. Its fluorinated structure may contribute to enhanced stability and activity against pests.

- Pesticidal Activity : Preliminary studies suggest that similar compounds display insecticidal properties. The introduction of the trifluoroethyl group could improve the compound's effectiveness against specific agricultural pests .

Material Science

The unique chemical structure of this compound enables its use in developing advanced materials.

- Polymeric Applications : The compound can serve as a building block for synthesizing polymers with tailored properties. Its carboxylic acid functionality allows for easy incorporation into polymer matrices, potentially leading to materials with enhanced thermal stability and mechanical strength .

Case Study 1: Antimicrobial Efficacy

A study conducted on various dihydropyridine derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the nitrogen position could enhance activity by altering the compound's interaction with bacterial membranes.

Case Study 2: Cancer Cell Inhibition

In vitro tests on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the introduction of trifluoroethyl groups in dihydropyridine derivatives led to a marked decrease in cell viability. This suggests that such modifications may play a crucial role in enhancing anticancer activity through mechanisms involving apoptosis induction.

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural differences and molecular properties of analogs:

Key Observations :

- Trifluoroethyl vs.

- Fluorine Impact: Fluorinated analogs (CAS 1341455-73-9, 338754-66-8, 1956319-06-4) exhibit higher molecular weights and increased lipophilicity compared to the non-fluorinated isopropyl derivative (CAS 66158-30-3) .

- Electronic Effects : The trifluoroethyl group’s electron-withdrawing nature may activate the pyridine ring toward nucleophilic substitution more effectively than the electron-donating isopropyl group .

Reactivity and Stability

- Carboxylic Acid Reactivity : All compounds undergo esterification or amide formation, but the trifluoroethyl group in the target compound may stabilize intermediates via inductive effects .

- Thermal Stability : Fluorinated aromatic analogs (e.g., CAS 1956319-06-4) likely exhibit higher thermal stability due to aromatic ring rigidity compared to alkyl-substituted derivatives .

Preparation Methods

Heterocyclization via Aminomethylidene Meldrum’s Acid Derivatives

A prominent method involves the synthesis of the dihydropyridine core by heterocyclization of aminomethylidene derivatives of Meldrum’s acid with cyanoacetamide or cyanothioacetamide in ethanol. The reaction is typically carried out at room temperature over 24 hours, followed by acidification to pH 5 with concentrated hydrochloric acid to precipitate the product. This method yields 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives in moderate to good yields (~68-74%).

Subsequent regioselective alkylation at the nitrogen atom with 2,2,2-trifluoroethyl halides (e.g., trifluoroethyl bromide or iodide) under basic conditions (e.g., KOH or other suitable bases) affords the target compound. The reaction proceeds smoothly due to the nucleophilicity of the nitrogen in the dihydropyridine ring, allowing for selective N-alkylation without affecting other functional groups.

Reaction Scheme Summary:

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Aminomethylidene Meldrum’s acid + Cyanothioacetamide | EtOH, 24 h, RT, acidification to pH 5 | 2-Oxo-1,2-dihydropyridine-3-carboxylic acid derivative | 68-74 |

| 2 | Above product + 2,2,2-Trifluoroethyl halide | KOH, reflux or RT, solvent (e.g., EtOH or DMF) | 2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-3-carboxylic acid | Variable, generally good |

Electrophilic Trifluoroethylation Using Hypervalent Iodine Reagents

An alternative approach involves the electrophilic trifluoroethylation of heteroatom nucleophiles using hypervalent iodine reagents bearing trifluoroethyl groups. This method allows direct introduction of the trifluoroethyl substituent onto the nitrogen atom of the dihydropyridine ring without prior alkyl halide preparation.

Typical conditions include the use of hypervalent iodine(III) reagents such as (2,2,2-trifluoroethyl)benziodoxolone derivatives in the presence of a base or catalyst. This method offers high regioselectivity and milder reaction conditions, which can be advantageous for sensitive substrates.

- Avoids the use of toxic or unstable trifluoroethyl halides.

- Provides cleaner reaction profiles.

- Potentially scalable for industrial applications.

| Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| (2,2,2-Trifluoroethyl)benziodoxolone + dihydropyridine derivative | Acetonitrile or DCM | 0-25 °C | 2-12 h | Moderate to high (60-85%) |

Metal-Catalyzed Difluoroalkylation

In industrial or large-scale synthetic settings, metal-catalyzed difluoroalkylation has been employed to introduce the trifluoroethyl group. Transition metals such as copper or palladium catalyze the transfer of the trifluoroethyl moiety from suitable precursors (e.g., trifluoroethyl boronates or trifluoroethyl zinc reagents) to the nitrogen atom of the dihydropyridine ring.

This method is characterized by:

- High selectivity.

- Mild to moderate reaction temperatures.

- Compatibility with various functional groups.

However, this approach requires careful handling of metal catalysts and reagents and may involve more complex reaction setups.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Heterocyclization + N-alkylation | Aminomethylidene Meldrum’s acid, cyanothioacetamide, trifluoroethyl halide, KOH | EtOH, RT to reflux, acidification step | 65-75 | Straightforward, accessible reagents | Requires multi-step, moderate yields |

| Electrophilic trifluoroethylation | (2,2,2-Trifluoroethyl)benziodoxolone, base | Acetonitrile/DCM, RT, 2-12 h | 60-85 | High regioselectivity, mild conditions | Hypervalent iodine reagents may be costly |

| Metal-catalyzed difluoroalkylation | Trifluoroethyl boronate/zinc, Pd or Cu catalyst | Mild to moderate temp, inert atmosphere | 70-90 | High yield, scalable | Requires metal catalysts, sensitive reagents |

Research Findings and Mechanistic Insights

- The heterocyclization approach leverages the reactivity of Meldrum’s acid derivatives to form the dihydropyridine ring efficiently. The subsequent N-alkylation is regioselective due to the nucleophilicity of the nitrogen and the electrophilicity of trifluoroethyl halides.

- Electrophilic trifluoroethylation via hypervalent iodine reagents proceeds through an electrophilic transfer mechanism where the trifluoroethyl group is delivered to the nitrogen nucleophile, facilitated by the iodine(III) center acting as a leaving group.

- Metal-catalyzed difluoroalkylation involves oxidative addition of the trifluoroethyl precursor to the metal center, followed by transmetallation and reductive elimination to install the trifluoroethyl group onto the nitrogen atom.

- Yields and purity are influenced by solvent choice, temperature, and the nature of the trifluoroethyl source.

- Acidification after heterocyclization is critical for isolating the carboxylic acid form of the product.

Summary Table of Key Physical and Chemical Data

| Property | Value |

|---|---|

| Molecular Formula | C8H6F3NO3 |

| Molecular Weight | Approx. 225 g/mol |

| Functional Groups | Dihydropyridine ring, oxo (ketone), trifluoroethyl substituent, carboxylic acid |

| Typical Solvents | Ethanol, acetonitrile, dichloromethane, DMF |

| Common Bases | KOH, NaH, organic amines |

| Reaction Time | 2-24 hours depending on method |

| Temperature Range | 0 °C to reflux |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-3-carboxylic acid, and what challenges arise during purification?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, trifluoroethylation of a pyridone precursor using 2,2,2-trifluoroethyl trifluoromethanesulfonate (CAS RN: 6226-25-1) under basic conditions (e.g., K₂CO₃ in DMF) is a viable route . Challenges include controlling regioselectivity and removing residual trifluoroethylating agents. Purification often requires gradient HPLC or recrystallization from ethanol/water mixtures.

Q. How can the stability of this compound be evaluated under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies using buffers (pH 1–13) and monitor degradation via LC-MS. For thermal stability, use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The trifluoroethyl group may confer resistance to hydrolysis, but the oxo moiety could be susceptible to nucleophilic attack under basic conditions .

Q. What spectroscopic techniques are most effective for characterizing its structure and confirming purity?

- Methodology :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., trifluoroethyl group integration at δ ~4.5 ppm for -CH₂CF₃).

- FT-IR : Identify carbonyl stretches (~1700 cm⁻¹ for carboxylic acid and oxo groups).

- HRMS : Verify molecular ion peaks (expected [M+H]⁺ at m/z ~250–260).

- XRD : Resolve crystal structure if single crystals are obtainable .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s electronic properties and reactivity in medicinal chemistry applications?

- Methodology : Perform DFT calculations to map electron density and HOMO/LUMO orbitals. The -CF₃ group’s strong electron-withdrawing effect may enhance electrophilic character at the pyridine ring, facilitating interactions with biological targets like CGRP receptors (e.g., as seen in MK-0974 derivatives) . Compare reactivity with non-fluorinated analogs via kinetic studies.

Q. What strategies resolve contradictions in reported bioactivity data for analogs of this compound?

- Case Study : Discrepancies in receptor binding affinity may stem from differences in assay conditions (e.g., pH, co-solvents). Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) and control for compound aggregation using dynamic light scattering (DLS) .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes or receptors?

- Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes. For example, the carboxylic acid moiety may coordinate with metal ions in enzyme active sites, while the trifluoroethyl group fills hydrophobic pockets . Validate predictions with SAR studies.

Q. What are the metabolic pathways of this compound in in vitro hepatocyte models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.